molecular formula C14H8Cl2 B1359921 9,10-Dichlorophenanthrene CAS No. 17219-94-2

9,10-Dichlorophenanthrene

Cat. No. B1359921
CAS RN: 17219-94-2
M. Wt: 247.1 g/mol
InChI Key: VQJFGZPCLSPUPP-UHFFFAOYSA-N
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Description

9,10-Dichlorophenanthrene is a chemical compound with the CAS number 17219-94-2 . It is a derivative of phenanthrene .


Molecular Structure Analysis

The molecular structure of 9,10-Dichlorophenanthrene consists of a phenanthrene core with two chlorine atoms attached at the 9th and 10th carbon atoms . The molecular formula is C14H8Cl2 .


Physical And Chemical Properties Analysis

9,10-Dichlorophenanthrene has a molecular weight of 247.12 . The InChI code is 1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Analytical Standards

9,10-Dichlorophenanthrene is used as a certified reference material for highly accurate and reliable data analysis in scientific research, particularly in cancer research chemicals and analytical standards .

Pharmaceutical Research

Derivatives of 9,10-dihydrophenanthrene, which are structurally related to 9,10-Dichlorophenanthrene, have shown remarkable activity toward inhibition of SARS-CoV-2 3CLpro and COVID-19 proliferation. This suggests potential pharmaceutical applications for compounds derived from 9,10-Dichlorophenanthrene .

Safety and Hazards

The safety data sheet (SDS) for 9,10-Dichlorophenanthrene suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

Mechanism of Action

Target of Action

It is known that 9,10-dichlorophenanthrene is used in cancer research , suggesting that it may interact with targets involved in carcinogenesis.

Mode of Action

It is known that the compound undergoes atmospheric oxidation degradation initiated by oh . This suggests that 9,10-Dichlorophenanthrene may interact with its targets through oxidative processes.

Biochemical Pathways

Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene affects pathways involved in cell proliferation, apoptosis, and DNA repair.

Result of Action

Given its use in cancer research , it is likely that 9,10-Dichlorophenanthrene induces changes in cell proliferation, apoptosis, and DNA repair.

Action Environment

It is known that 9,10-dichlorophenanthrene undergoes atmospheric oxidation degradation , suggesting that environmental factors such as temperature, humidity, and presence of oxidizing agents may influence its action.

properties

IUPAC Name

9,10-dichlorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJFGZPCLSPUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169212
Record name Phenanthrene, 9,10-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dichlorophenanthrene

CAS RN

17219-94-2
Record name 9,10-Dichlorophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97575
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 9,10-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-DICHLOROPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 9,10-Dichlorophenanthrene in environmental science?

A: 9,10-Dichlorophenanthrene belongs to a group of chemicals known as chlorinated polycyclic aromatic hydrocarbons (ClPAHs). These compounds are considered environmental pollutants and are often detected in urban air samples. [, ] Understanding their behavior in the atmosphere is crucial due to their potential risks to human health and the ecosystem.

Q2: What influences the atmospheric levels of 9,10-Dichlorophenanthrene?

A: Seasonal variations and the origin of particulate matter significantly influence the atmospheric concentrations of 9,10-Dichlorophenanthrene. [] Studies have shown that levels tend to be higher during winter compared to summer, likely due to differences in emission sources and atmospheric conditions.

Q3: What can you tell us about the photostability of 9,10-Dichlorophenanthrene?

A: While specific data on the photostability of 9,10-Dichlorophenanthrene is limited in the provided research, studies suggest it might follow a similar degradation pattern as other ClPAHs, like chlorophenanthrenes and 7-chlorobenz[a]anthracene. [] These compounds degrade via a process involving the initial removal of chlorine atoms followed by oxidative degradation. Understanding the photostability of 9,10-Dichlorophenanthrene is crucial for predicting its fate and persistence in the environment.

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